molecular formula C26H15BrINO5 B11039631 3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11039631
M. Wt: 628.2 g/mol
InChI Key: HZLFERFNCYBETC-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Furo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furo[3,4-c]pyrrole core.

    Introduction of Bromine and Iodine Substituents: Halogenation reactions are employed to introduce bromine and iodine atoms at specific positions on the phenyl rings. This can be achieved using reagents such as bromine (Br2) and iodine (I2) in the presence of catalysts.

    Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through intramolecular cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenyl rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for the development of therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or nanomaterials, due to its reactive functional groups and structural properties.

Mechanism of Action

The mechanism by which 3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bromine and iodine atoms can participate in halogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-5-(2-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone
  • 3-(3-bromophenyl)-5-(2-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone

Uniqueness

The presence of both bromine and iodine atoms in 3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone distinguishes it from similar compounds

Properties

Molecular Formula

C26H15BrINO5

Molecular Weight

628.2 g/mol

IUPAC Name

1-(3-bromophenyl)-5-(2-iodophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C26H15BrINO5/c27-14-7-5-6-13(12-14)21-19-20(25(33)29(24(19)32)18-11-4-3-10-17(18)28)26(34-21)22(30)15-8-1-2-9-16(15)23(26)31/h1-12,19-21H

InChI Key

HZLFERFNCYBETC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC(=CC=C5)Br)C(=O)N(C4=O)C6=CC=CC=C6I

Origin of Product

United States

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